(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Description
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to the various biological activities mentioned above.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound likely has multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-24-14-5-4-12-9-16(20-15(12)10-14)17(23)21-8-2-3-13(21)11-22-18-6-7-19-22/h4-7,9-10,13,20H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOVMKCHSZFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC3CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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